molecular formula C18H24N2O2S B2705945 N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 862825-69-2

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2705945
CAS No.: 862825-69-2
M. Wt: 332.46
InChI Key: JOCDWCXUGAQYOI-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of an oxolane ring, an indole moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Indole synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfanylacetamide formation: The final step involves the coupling of the oxolane and indole intermediates with a sulfanylacetamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole or oxolane rings.

    Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified indole or oxolane derivatives.

    Substitution: Various substituted amides or sulfanyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanylacetamides.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-2-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide
  • N-(oxolan-2-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
  • N-(oxolan-2-ylmethyl)-2-(1-butylindol-3-yl)sulfanylacetamide

Uniqueness

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of an oxolane ring, an indole moiety, and a sulfanylacetamide group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-9-20-12-17(15-7-3-4-8-16(15)20)23-13-18(21)19-11-14-6-5-10-22-14/h3-4,7-8,12,14H,2,5-6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCDWCXUGAQYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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